molecular formula C10H11BrIN3OS B450966 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone

5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone

Cat. No.: B450966
M. Wt: 428.09g/mol
InChI Key: SULRHGWARXSIQB-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is a synthetic organic compound characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzylidene hydrazinecarbothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone typically involves the condensation of 5-bromo-2-ethoxy-3-iodobenzaldehyde with hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of halogen atoms and hydrazinecarbothioamide moiety suggests possible interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms could enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(5-bromo-2-methoxy-3-iodobenzylidene)hydrazinecarbothioamide
  • (2E)-2-(5-chloro-2-ethoxy-3-iodobenzylidene)hydrazinecarbothioamide
  • (2E)-2-(5-bromo-2-ethoxy-3-fluorobenzylidene)hydrazinecarbothioamide

Uniqueness

5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is unique due to the specific combination of bromine, iodine, and ethoxy groups attached to the benzylidene hydrazinecarbothioamide core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11BrIN3OS

Molecular Weight

428.09g/mol

IUPAC Name

[(E)-(5-bromo-2-ethoxy-3-iodophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H11BrIN3OS/c1-2-16-9-6(5-14-15-10(13)17)3-7(11)4-8(9)12/h3-5H,2H2,1H3,(H3,13,15,17)/b14-5+

InChI Key

SULRHGWARXSIQB-LHHJGKSTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N

SMILES

CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N

Canonical SMILES

CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N

Origin of Product

United States

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